Glycogen phosphorylase-IN-1

Description

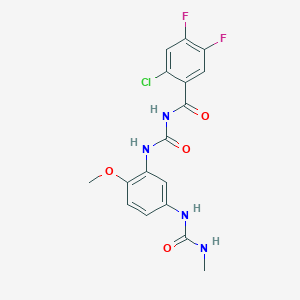

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-difluoro-N-[[2-methoxy-5-(methylcarbamoylamino)phenyl]carbamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF2N4O4/c1-21-16(26)22-8-3-4-14(28-2)13(5-8)23-17(27)24-15(25)9-6-11(19)12(20)7-10(9)18/h3-7H,1-2H3,(H2,21,22,26)(H2,23,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJNYKZWTOHRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=C(C=C1)OC)NC(=O)NC(=O)C2=CC(=C(C=C2Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435160 | |

| Record name | Glycogen Phosphorylase Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648926-15-2 | |

| Record name | Glycogen Phosphorylase Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Glycogen Phosphorylase-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen (B147801) phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a promising therapeutic strategy for type 2 diabetes. This technical guide provides an in-depth overview of the mechanism of action of Glycogen Phosphorylase-IN-1 (GP-IN-1), a potent inhibitor of human liver glycogen phosphorylase. This document details the biochemical and cellular effects of GP-IN-1, supported by quantitative data, comprehensive experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Glycogen Phosphorylase and its Regulation

Glycogen phosphorylase (GP) exists in two main forms: the generally inactive, dephosphorylated GPb and the active, phosphorylated GPa.[1] The conversion between these two forms is tightly regulated by hormonal signals. Glucagon (B607659) and epinephrine (B1671497) trigger a phosphorylation cascade that activates GPb to GPa, leading to glycogen breakdown.[2] Conversely, insulin (B600854) promotes the dephosphorylation and inactivation of GPa.[3]

GP is a dimeric enzyme with several key binding sites that regulate its activity:[1][4]

-

Catalytic Site: Where the breakdown of glycogen occurs.

-

Allosteric Site: Binds activators like AMP.

-

Inhibitor Site: Binds inhibitors like caffeine (B1668208) and purine (B94841) analogs.

-

Glycogen Storage Site: Facilitates binding to glycogen particles.

GP-IN-1 is a potent inhibitor of the human liver isoform of glycogen phosphorylase a (hlGPa).[5] Its mechanism of action involves the direct inhibition of this enzyme, thereby reducing the breakdown of glycogen into glucose-1-phosphate and subsequently lowering hepatic glucose output.

Quantitative Inhibition Data

This compound has been shown to be a potent inhibitor of both the isolated human liver glycogen phosphorylase enzyme and glycogenolysis in hepatocytes. The available quantitative data for its inhibitory activity is summarized below.

| Parameter | Target | Value | Conditions | Reference |

| IC50 | Human Liver Glycogen Phosphorylase a (hlGPa) | 53 nM | in vitro enzyme assay | [5] |

| IC50 | Hepatocyte Glycogen-Derived Glucose Production | 380 nM | Glucagon-stimulated primary hepatocytes | [5] |

Mechanism of Action of this compound

The primary mechanism of action of GP-IN-1 is the direct inhibition of glycogen phosphorylase, which in turn modulates cellular signaling pathways related to glucose metabolism.

Biochemical Mechanism

GP-IN-1 acts as an inhibitor of glycogen phosphorylase a, the active form of the enzyme. By binding to the enzyme, GP-IN-1 prevents the catalytic breakdown of glycogen into glucose-1-phosphate. This leads to a decrease in the intracellular pool of glucose-1-phosphate available for conversion to glucose-6-phosphate and subsequent release of glucose from the liver into the bloodstream.

Cellular Mechanism & Signaling Pathways

In a cellular context, particularly in hepatocytes, the inhibition of glycogen phosphorylase by GP-IN-1 has significant downstream effects on glucose homeostasis. The process is primarily initiated by hormonal signals, such as glucagon, which elevates intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA). PKA then phosphorylates and activates phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase b to the active 'a' form, stimulating glycogenolysis.

GP-IN-1 directly counteracts this activation by inhibiting the active GPa. This leads to a reduction in hepatic glucose output. The signaling cascade is depicted below.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro Glycogen Phosphorylase Inhibition Assay

This protocol is adapted from a validated method for measuring glycogen phosphorylase activity in the direction of glycogen synthesis and can be used to determine the IC50 of inhibitors like GP-IN-1.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human liver glycogen phosphorylase a (hlGPa).

Materials:

-

Human Liver Glycogen Phosphorylase a (hlGPa)

-

This compound

-

HEPES buffer (50 mM, pH 7.2)

-

Glycogen (from rabbit liver)

-

Glucose-1-phosphate (G1P)

-

Malachite Green Phosphate (B84403) Assay Kit

-

96-well microplates

-

Incubator capable of maintaining 37°C

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of hlGPa in HEPES buffer.

-

Prepare a stock solution of GP-IN-1 in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations.

-

-

Assay Reaction:

-

In a 96-well plate, add 10 µL of the GP-IN-1 dilutions (or solvent control) to each well.

-

Add 40 µL of the hlGPa solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

To start the reaction, add 50 µL of a substrate mix containing glycogen and glucose-1-phosphate in HEPES buffer to each well. Final concentrations in the well should be optimized, but a starting point could be 1 mg/mL glycogen and 2 mM G1P.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes). The reaction time should be within the linear range of the assay.

-

-

Termination and Detection:

-

Stop the reaction by adding a reagent that denatures the enzyme, as specified by the phosphate assay kit.

-

Measure the amount of inorganic phosphate (Pi) released using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions. The absorbance is typically read at a wavelength between 620-660 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of GP-IN-1 compared to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Glycogenolysis Assay in Primary Hepatocytes

This protocol is a general guideline for measuring the inhibition of glucagon-stimulated glycogenolysis in primary hepatocytes, the assay used to determine the cellular IC50 of GP-IN-1.[3][7]

Objective: To determine the IC50 of this compound for the inhibition of glucagon-stimulated glucose output from primary hepatocytes.

Materials:

-

Primary hepatocytes (e.g., from rat or human)

-

Collagen-coated culture plates

-

Hepatocyte culture medium

-

[14C]-glucose

-

Glucagon

-

This compound

-

Scintillation counter and fluid

Procedure:

-

Hepatocyte Culture and Glycogen Labeling:

-

Plate primary hepatocytes on collagen-coated plates and allow them to attach.

-

To label the intracellular glycogen stores, incubate the cells with culture medium containing [14C]-glucose for a sufficient period (e.g., 2-4 hours).

-

-

Inhibitor Treatment:

-

Wash the cells to remove excess [14C]-glucose.

-

Pre-incubate the cells with various concentrations of GP-IN-1 (or solvent control) in fresh medium for a defined time (e.g., 30-60 minutes).

-

-

Stimulation of Glycogenolysis:

-

Add glucagon to the wells to stimulate glycogenolysis. A typical concentration is 1-10 nM.

-

-

Sample Collection and Measurement:

-

At various time points (e.g., 0, 30, 60, 90 minutes), collect aliquots of the culture medium.

-

Measure the amount of [14C]-glucose released into the medium using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of glucose output for each condition.

-

Determine the percentage of inhibition of glucagon-stimulated glucose output for each concentration of GP-IN-1.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Conclusion

This compound is a potent inhibitor of human liver glycogen phosphorylase, demonstrating efficacy both in vitro and in cellular models of glycogenolysis. Its mechanism of action is centered on the direct inhibition of the active form of glycogen phosphorylase, thereby blocking the hormonal-driven breakdown of liver glycogen and reducing hepatic glucose output. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of metabolic disease and drug discovery, facilitating further investigation into the therapeutic potential of glycogen phosphorylase inhibitors.

References

- 1. Glycogen Phosphorylase - Proteopedia, life in 3D [proteopedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Inhibition of glycogenolysis and glycogen phosphorylase by insulin and proinsulin in rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]

- 5. Kinetic mechanism of activation of muscle glycogen phosphorylase b by adenosine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of Glycogen Phosphorylase-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Glycogen (B147801) Phosphorylase-IN-1 (also known as CP-91149), a potent inhibitor of human liver glycogen phosphorylase.

Discovery and Rationale

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1] In type 2 diabetes, excessive hepatic glucose production contributes significantly to hyperglycemia. Therefore, inhibiting liver glycogen phosphorylase presents a promising therapeutic strategy to lower blood glucose levels.

Glycogen Phosphorylase-IN-1 (CP-91149) was identified through high-throughput screening of over 300,000 compounds against recombinant human liver glycogen phosphorylase a (HLGPa).[2] This indole-containing small molecule, chemically identified as [R-(R,S)]-5-chloro-N-[3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, emerged as a potent and selective inhibitor.[3][4]

Mechanism of Action

Glycogen phosphorylase exists in two major forms: the generally active, phosphorylated form (GPa) and the less active, dephosphorylated form (GPb).[1][5] These forms are interconverted by phosphorylase kinase and protein phosphatase-1 (PP1).[6][7] Both GPa and GPb can also exist in either a high-activity R (relaxed) state or a low-activity T (tense) state.[1]

CP-91149 is an allosteric inhibitor of glycogen phosphorylase.[3] Its inhibitory activity is significantly enhanced in the presence of glucose, suggesting a synergistic binding mechanism.[3][4] This is a desirable characteristic for a therapeutic agent as its potency would be higher in hyperglycemic conditions and diminish as normoglycemia is achieved, thereby reducing the risk of hypoglycemia.[2] Studies have shown that CP-91149 promotes the conversion of the active GPa to the inactive GPb form.[8] By inhibiting GPa, CP-91149 not only directly reduces glycogenolysis but also indirectly stimulates glycogen synthesis. This is because active GPa is an inhibitor of glycogen synthase phosphatase; its inhibition by CP-91149 relieves this suppression, leading to the activation of glycogen synthase.[9]

Synthesis of this compound

While the seminal publication on the discovery of CP-91149 mentions its synthesis, a detailed, step-by-step experimental protocol is not publicly available in the cited literature.[2] However, based on the general synthesis of indole-2-carboxamides, a plausible synthetic route can be proposed.[10][11][12][13][14] The core of the synthesis involves the formation of the indole-2-carboxamide backbone, followed by the coupling of the side chain.

A general approach would likely involve:

-

Formation of the 5-chloroindole-2-carboxylic acid core: This can be achieved through various indole (B1671886) synthesis methods, such as the Fischer indole synthesis, followed by chlorination at the 5-position.

-

Activation of the carboxylic acid: The indole-2-carboxylic acid would be activated, for example, by converting it to an acid chloride or using a peptide coupling agent.

-

Coupling with the amine side chain: The activated indole derivative would then be reacted with the appropriate amine side chain, (2R,3S)-3-amino-N,N-dimethyl-2-hydroxy-4-phenylbutanamide, to form the final product, CP-91149.

Quantitative Data

The inhibitory activity of this compound has been characterized in various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound (CP-91149)

| Enzyme/System | IC50 | Conditions | Reference |

| Human Liver Glycogen Phosphorylase a (HLGPa) | 0.13 µM | In the presence of 7.5 mM glucose | [3] |

| Human Liver Glycogen Phosphorylase a (HLGPa) | 110 nM | In the presence of 7.5 mM glucose | [15] |

| Human Muscle Glycogen Phosphorylase a | 0.2 µM | In the presence of glucose | [16] |

| Human Muscle Glycogen Phosphorylase b | ~0.3 µM | In the presence of glucose | [16] |

| Brain Glycogen Phosphorylase (in A549 cells) | 0.5 µM | [17] | |

| Glucagon-stimulated glycogenolysis in primary human hepatocytes | 2.1 µM | [3] | |

| Glucagon-induced glycogenolysis in rat primary hepatocytes | 0.38 µM | [18] |

Table 2: In Vivo Efficacy of this compound (CP-91149)

| Animal Model | Dosage | Effect | Time | Reference |

| Diabetic ob/ob mice | 25-50 mg/kg (oral) | 100-120 mg/dl decrease in plasma glucose | 3 hours | [3] |

| Normoglycemic, nondiabetic mice | Not specified | No significant lowering of glucose levels | Not specified | [3] |

| Wistar rats (glucagon-stimulated hyperglycemia) | 5 mg/kg (i.v.) | Amelioration of hyperglycemia | Not specified | [18] |

Experimental Protocols

Phosphorylase Enzyme Assay

This protocol is adapted from the method described in the discovery of CP-91149.[2]

-

Reagents:

-

Human Liver Glycogen Phosphorylase a (HLGPa)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2

-

Substrates: 0.5 mM Glucose-1-phosphate, 1 mg/ml glycogen

-

Detection Reagent: 1 M HCl containing 10 mg/ml ammonium (B1175870) molybdate (B1676688) and 0.38 mg/ml malachite green

-

Test Compound (CP-91149) dissolved in DMSO

-

-

Procedure:

-

The assay is performed at 22°C in a 100 µl reaction volume.

-

HLGPa (85 ng) is added to the assay buffer containing the substrates.

-

The test compound is added to the assay in 5 µl of 14% DMSO.

-

The reaction measures the release of phosphate (B84403) from glucose-1-phosphate in the direction of glycogen synthesis.

-

After 20 minutes, 150 µl of the detection reagent is added.

-

The absorbance is measured at 620 nm to quantify the amount of phosphate released.

-

Glycogenolysis Inhibition in Hepatocytes

This protocol is a general representation of the cell-based assays used to evaluate CP-91149.[3]

-

Cell Culture:

-

Primary rat or human hepatocytes are isolated and cultured.

-

-

Procedure:

-

Hepatocytes are treated with varying concentrations of CP-91149.

-

Glycogenolysis is stimulated with glucagon.

-

The inhibition of glucagon-stimulated glucose output into the medium is measured.

-

For studies involving glycogen synthesis, cells can be incubated with radiolabeled glucose (e.g., 14C-glucose) to trace its incorporation into glycogen.[3]

-

In Vivo Glucose Lowering Studies

This protocol outlines the general procedure for assessing the in vivo efficacy of CP-91149 in a diabetic animal model.[3]

-

Animal Model:

-

Diabetic ob/ob mice are commonly used.

-

-

Procedure:

-

Mice are administered CP-91149 orally at doses ranging from 25-50 mg/kg.

-

Blood glucose levels are monitored at various time points (e.g., 3 hours post-administration).

-

To confirm the mechanism of action, a separate study can be conducted where liver glycogen is pre-labeled with 14C-glucose. Following administration of CP-91149, the reduction in the breakdown of 14C-glycogen is measured.[3]

-

Visualizations

Signaling Pathway

References

- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]

- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Chapter 8 Glycogen Synthesis | BS2003: Biochemistry II [bookdown.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. caymanchem.com [caymanchem.com]

- 17. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

The Structure-Activity Relationship of Indole Carboxamide Inhibitors of Glycogen Phosphorylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of glycogen (B147801) phosphorylase (GP) inhibitors: the indole (B1671886) carboxamides. Often referred to generally as "Glycogen phosphorylase-IN-1," this class of compounds, exemplified by the well-studied inhibitor CP-91149, has been a focal point in the development of therapeutic agents for type 2 diabetes. By targeting glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis, these inhibitors offer a mechanism to reduce hepatic glucose output.[1] This document details the quantitative SAR data, experimental protocols for assessing inhibitor potency, and key signaling pathways involved in glycogen phosphorylase regulation.

Structure-Activity Relationship of 5-chloro-N-aryl-1H-indole-2-carboxamide Derivatives

The core scaffold of these inhibitors is a 5-chloro-1H-indole-2-carboxamide. Modifications to the N-aryl substituent have been extensively explored to optimize inhibitory activity against human liver glycogen phosphorylase a (hLGPa). The following table summarizes the key SAR findings from a study by Yasunori et al. (2008).[2]

| Compound | R Group (N-aryl substituent) | IC50 (µM) for hLGPa |

| 2a | Phenyl | > 50 |

| 2b | 4-Hydroxyphenyl | 1.8 |

| 2c | 4-(Hydroxymethyl)phenyl | 1.1 |

| 2d | 4-(1-Hydroxyethyl)phenyl | 1.4 |

| 2e | 4-(2-Hydroxyethyl)phenyl | 1.1 |

| 2f | 4-(1,2-Dihydroxyethyl)phenyl | 0.90 |

| 2g | 4-Carboxyphenyl | > 50 |

| 2h | 4-(Aminocarbonyl)phenyl | > 50 |

| 2i | 4-(Methylsulfonyl)phenyl | 14 |

| 2j | 4-Cyanophenyl | 17 |

| 2k | 4-Nitrophenyl | 11 |

Key Insights from the SAR Table:

-

Essentiality of the Phenyl Ring: The unsubstituted phenyl group (Compound 2a ) shows no significant inhibitory activity, highlighting the importance of substitutions on this ring for binding and inhibition.

-

Role of Hydroxyl Groups: The introduction of hydroxyl-containing substituents at the 4-position of the phenyl ring dramatically increases potency. A single hydroxyl group (Compound 2b ) results in a significant improvement in activity. This is further enhanced by hydroxymethyl (Compound 2c ) and hydroxyethyl (B10761427) (Compounds 2d and 2e ) groups. The presence of a dihydroxyethyl group (Compound 2f ) leads to the most potent compound in this series.[2]

-

Detrimental Effect of Charged and Bulky Groups: The introduction of charged groups like carboxyl (Compound 2g ) or bulky groups like aminocarbonyl (Compound 2h ) at the 4-position leads to a significant loss of activity.

-

Impact of Electron-Withdrawing Groups: While electron-withdrawing groups such as methylsulfonyl (Compound 2i ), cyano (Compound 2j ), and nitro (Compound 2k ) restore some inhibitory activity compared to the unsubstituted phenyl ring, they are significantly less potent than compounds with hydroxyl-containing substituents.

Crystallographic studies of compound 2f complexed with hLGPa revealed that the inhibitor binds in a solvent-accessible cavity at the dimer interface. The two hydroxyl groups of the dihydroxyethyl substituent form favorable electrostatic interactions with the enzyme, explaining the enhanced potency of this compound.[2]

Experimental Protocols

The determination of the inhibitory activity of these compounds relies on robust and reproducible experimental protocols. The most common method is a glycogen phosphorylase activity assay, which measures the enzymatic activity in the direction of glycogen synthesis.

In Vitro Glycogen Phosphorylase Activity Assay

This colorimetric assay quantifies the amount of inorganic phosphate (B84403) released from glucose 1-phosphate during the synthesis of glycogen catalyzed by glycogen phosphorylase.[3][4]

Materials:

-

Rabbit muscle glycogen phosphorylase a (mGPa)

-

50 mM HEPES buffer (pH 7.2)

-

100 mM KCl

-

2.5 mM MgCl₂

-

Glucose 1-phosphate

-

Glycogen

-

Test compounds dissolved in DMSO

-

BIOMOL® Green reagent (for phosphate detection)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a solution of rabbit mGPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).

-

Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells. Include a positive control (e.g., CP-91149) and a negative control (DMSO vehicle).

-

Pre-incubation: Add the prepared enzyme solution to each well and incubate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding a substrate solution containing 50 mM HEPES buffer (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂, glucose 1-phosphate (e.g., 0.25 mM), and glycogen (e.g., 0.25 mg/mL).

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

-

Phosphate Detection: Stop the reaction and quantify the released inorganic phosphate by adding BIOMOL® Green reagent to each well.

-

Measurement: Measure the absorbance at 620 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of GPa activity for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflow

Glycogen Phosphorylase Signaling Pathway

Glycogen phosphorylase is a key regulatory enzyme in glucose homeostasis, and its activity is tightly controlled by a complex signaling cascade. The following diagram illustrates the hormonal regulation of glycogen phosphorylase.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives as inhibitors of human liver glycogen phosphorylase a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Biochemical Properties of Glycogen Phosphorylase-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen (B147801) phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate.[1] This process is essential for maintaining blood glucose levels, particularly in the liver, and providing energy for muscle contraction.[2] The activity of glycogen phosphorylase is tightly regulated by both allosteric effectors and covalent modification through phosphorylation.[1] Dysregulation of glycogen metabolism is implicated in various metabolic disorders, most notably type 2 diabetes, making glycogen phosphorylase a key therapeutic target.[1] Glycogen phosphorylase-IN-1, also known as Compound 42, has emerged as a potent and selective inhibitor of the human liver isoform of glycogen phosphorylase a (hlGPa), demonstrating potential for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound is an acyl urea (B33335) derivative that functions as an allosteric inhibitor of human liver glycogen phosphorylase.[3][4] X-ray crystallography studies have revealed that this class of inhibitors binds to the AMP allosteric activator site on the enzyme.[4][5] By occupying this site, this compound stabilizes the inactive T-state conformation of the enzyme, thereby preventing the conformational changes required for catalytic activity. This mechanism effectively inhibits the breakdown of glycogen, leading to a decrease in glucose production.[5]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been determined through in vitro enzymatic assays and cell-based assays. The following table summarizes the key quantitative data.

| Parameter | Target | Value | Conditions | Reference |

| IC50 | Human Liver Glycogen Phosphorylase a (hlGPa) | 53 ± 1 nM | In vitro enzyme assay | [3] |

| IC50 | Glucagon-stimulated glycogenolysis in isolated rat hepatocytes | 380 nM | Cell-based assay | [3] |

Signaling Pathways

The inhibition of glycogen phosphorylase by this compound directly impacts the glycogenolysis pathway. This pathway is hormonally regulated, primarily by glucagon (B607659) and epinephrine. The following diagram illustrates the canonical signaling cascade leading to the activation of glycogen phosphorylase and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the procedures described by Klabunde et al. (2005) and general protocols for similar assays.

In Vitro Human Liver Glycogen Phosphorylase a (hlGPa) Inhibition Assay

This assay measures the enzymatic activity of hlGPa by quantifying the release of inorganic phosphate (B84403) from glucose-1-phosphate during glycogen synthesis.

Materials:

-

Human Liver Glycogen Phosphorylase a (hlGPa)

-

Glycogen (from rabbit liver)

-

Glucose-1-phosphate

-

HEPES buffer (50 mM, pH 7.2)

-

Potassium chloride (KCl, 100 mM)

-

Magnesium chloride (MgCl2, 2.5 mM)

-

This compound (dissolved in DMSO)

-

BIOMOL GREEN™ reagent (or similar phosphate detection reagent)

-

96-well microtiter plates

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of inhibitor concentrations.

-

In a 96-well plate, add 5 µL of the inhibitor solution (or DMSO for control wells) to each well.

-

Add 45 µL of a pre-mixed solution containing hlGPa in HEPES buffer to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of a substrate solution containing glycogen and glucose-1-phosphate in HEPES buffer with KCl and MgCl2.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction and quantify the amount of inorganic phosphate released by adding 100 µL of BIOMOL GREEN™ reagent to each well.

-

After a 20-30 minute color development period, measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Isolated Rat Hepatocyte Glycogenolysis Assay

This cell-based assay evaluates the effect of this compound on glucagon-stimulated glycogenolysis in primary rat hepatocytes.

Materials:

-

Isolated primary rat hepatocytes

-

Hepatocyte culture medium

-

Glucagon

-

This compound (dissolved in DMSO)

-

Lysis buffer

-

Glycogen assay kit

Procedure:

-

Culture isolated rat hepatocytes in appropriate multi-well plates.

-

Pre-incubate the hepatocytes with various concentrations of this compound (or DMSO for control) for a specified period (e.g., 30-60 minutes).

-

Stimulate glycogenolysis by adding glucagon to the culture medium.

-

After the stimulation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells.

-

Determine the glycogen content in the cell lysates using a commercial glycogen assay kit.

-

Calculate the percentage of glycogenolysis inhibition for each inhibitor concentration relative to the glucagon-stimulated control.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Conclusion

This compound is a potent allosteric inhibitor of human liver glycogen phosphorylase a. Its ability to effectively block glycogenolysis in both enzymatic and cellular assays underscores its potential as a therapeutic agent for managing hyperglycemia in type 2 diabetes. The provided biochemical data and experimental protocols offer a solid foundation for further research and development of this and similar classes of inhibitors. The detailed understanding of its mechanism of action and the signaling pathways it affects will be crucial for its future clinical applications.

References

- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystallographic studies on acyl ureas, a new class of glycogen phosphorylase inhibitors, as potential antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystallographic studies on acyl ureas, a new class of glycogen phosphorylase inhibitors, as potential antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]

Inhibition of Human Liver Glycogen Phosphorylase by IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibition of human liver glycogen (B147801) phosphorylase (hlGP) by the potent inhibitor, Glycogen phosphorylase-IN-1 (also referred to as Compound 42). This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its characterization. The information presented is intended to support further research and drug development efforts targeting glycogenolysis for the management of type 2 diabetes.

Introduction

Glycogenolysis, the breakdown of glycogen to glucose-1-phosphate and subsequently glucose, is a critical process for maintaining blood glucose homeostasis.[1] In the liver, this pathway is primarily regulated by the enzyme glycogen phosphorylase (GP).[2] Under conditions of fasting or hormonal stimulation by glucagon (B607659), hepatic glycogenolysis is activated to release glucose into the bloodstream.[3][4] In type 2 diabetes, excessive hepatic glucose production is a major contributor to hyperglycemia.[5] Therefore, inhibition of human liver glycogen phosphorylase (hlGPa) presents a promising therapeutic strategy for controlling blood glucose levels.[6]

This compound (IN-1), an acyl urea (B33335) derivative, has been identified as a potent and selective inhibitor of hlGPa.[7][8] This guide summarizes the key findings related to its inhibitory activity and provides detailed methodologies for its evaluation.

Mechanism of Action

IN-1 functions as an allosteric inhibitor of human liver glycogen phosphorylase.[7] X-ray crystallography studies have revealed that acyl urea compounds, the class to which IN-1 belongs, bind to the AMP allosteric activator site on the enzyme.[5][9] This binding site is distinct from the active site where the substrate, glycogen, binds.

By binding to the AMP site, IN-1 stabilizes the inactive T-state conformation of the enzyme.[9] This conformational change prevents the enzyme from adopting its active R-state, thereby inhibiting its catalytic activity. The inhibition is achieved through two primary mechanisms: direct competition with the natural activator AMP for binding and indirect inhibition of substrate binding by stabilizing the inactive conformation.[9]

The following diagram illustrates the regulatory control of hepatic glycogenolysis and the point of intervention for IN-1.

Quantitative Data

The inhibitory potency of IN-1 has been quantified both in enzymatic assays and in cell-based assays. The following tables summarize the key quantitative data for IN-1 and related compounds for comparison.

Table 1: In Vitro Inhibition of Glycogen Phosphorylase

| Compound | Target Enzyme | IC50 (nM) | Reference |

| IN-1 (Compound 42) | hlGPa | 53 ± 1 | [7] |

| Screening Hit 1 | hlGPa | 2000 | [7] |

| Compound 21 | hlGPa | 23 ± 1 | [7] |

Table 2: Inhibition of Glycogenolysis in Hepatocytes

| Compound | Cell Type | IC50 (nM) | Reference |

| IN-1 (Compound 42) | Rat Hepatocytes | 380 | [7] |

| Compound 21 | Rat Hepatocytes | 6200 | [7] |

Table 3: In Vivo Efficacy of IN-1

| Animal Model | Dosage | Administration | Effect | Reference |

| Wistar Rats | 5 mg/kg | Intravenous (single dose) | Significant reduction of glucagon-induced hyperglycemia | [7][8] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of IN-1.

Human Liver Glycogen Phosphorylase a (hlGPa) Inhibition Assay

This protocol is adapted from the methods described for the characterization of acyl urea inhibitors.[7]

Objective: To determine the in vitro inhibitory activity of IN-1 against purified hlGPa.

Principle: The assay measures the enzymatic activity of hlGPa in the direction of glycogen synthesis by quantifying the release of inorganic phosphate (B84403) from glucose-1-phosphate. The amount of phosphate is determined colorimetrically.

Materials:

-

Human Liver Glycogen Phosphorylase a (hlGPa)

-

IN-1 (Compound 42)

-

HEPES buffer (50 mM, pH 7.2)

-

Potassium chloride (KCl)

-

Magnesium chloride (MgCl₂)

-

Glucose-1-phosphate

-

Glycogen (from rabbit liver)

-

Malachite green

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of IN-1 in DMSO.

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, and 2.5 mM MgCl₂.

-

Prepare a substrate solution containing glucose-1-phosphate and glycogen in the reaction buffer.

-

Prepare a colorimetric reagent by dissolving ammonium molybdate and malachite green in 1 M HCl.

-

-

Assay Protocol:

-

Add a solution of hlGPa in reaction buffer to the wells of a 96-well plate.

-

Add serial dilutions of IN-1 (or DMSO for control) to the wells.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the colorimetric reagent.

-

Measure the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of IN-1 compared to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

The workflow for this assay is depicted in the following diagram:

In Vivo Glucagon Challenge in Rats

This protocol is based on the in vivo studies conducted to evaluate the efficacy of acyl urea inhibitors.[7][8]

Objective: To assess the ability of IN-1 to inhibit glucagon-stimulated hepatic glycogenolysis in vivo.

Principle: In anesthetized rats, an intravenous injection of glucagon stimulates a rapid increase in blood glucose due to hepatic glycogenolysis. The efficacy of IN-1 is determined by its ability to attenuate this hyperglycemic response.

Materials:

-

Wistar rats

-

IN-1 (Compound 42)

-

Glucagon

-

Anesthetic agent (e.g., pentobarbital)

-

Vehicle for IN-1 (e.g., saline with a solubilizing agent)

-

Saline

-

Blood glucose meter and test strips

-

Intravenous catheters

Procedure:

-

Animal Preparation:

-

Fast rats overnight.

-

Anesthetize the rats.

-

Insert intravenous catheters for drug administration and blood sampling.

-

-

Experimental Protocol:

-

Administer a single intravenous dose of IN-1 (e.g., 5 mg/kg) or vehicle to the rats.

-

After a predetermined time, administer an intravenous bolus of glucagon.

-

Collect blood samples at various time points before and after glucagon administration (e.g., -5, 0, 5, 10, 15, 30, 60 minutes).

-

Measure blood glucose concentrations immediately using a glucose meter.

-

-

Data Analysis:

-

Plot the mean blood glucose concentrations over time for both the IN-1 treated and vehicle control groups.

-

Calculate the area under the curve (AUC) for the glucose excursion in both groups.

-

Determine the percentage reduction in the glucagon-induced hyperglycemic peak in the IN-1 treated group compared to the control group.

-

The logical flow of the in vivo experiment is outlined below:

Conclusion

This compound is a potent, allosteric inhibitor of human liver glycogen phosphorylase with demonstrated efficacy in both in vitro and in vivo models. Its mechanism of action, involving the stabilization of the inactive T-state of the enzyme, provides a clear rationale for its glucose-lowering effects. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and development of IN-1 and other hlGPa inhibitors as potential therapeutic agents for the treatment of type 2 diabetes. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its long-term safety and efficacy.

References

- 1. cohesionbio.com [cohesionbio.com]

- 2. researchgate.net [researchgate.net]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. Glucagon challenge in the rat: a robust method for the in vivo assessment of Glycogen phosphorlyase inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acyl ureas as human liver glycogen phosphorylase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An automated assay of glycogen phosphorylase in the direction of phosphorolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective synthesis and estrogenicity of (+/-)-8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the IC50 Value of Glycogen Phosphorylase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and critical considerations for determining the half-maximal inhibitory concentration (IC50) of Glycogen (B147801) Phosphorylase-IN-1, a key inhibitor of glycogen phosphorylase. This document outlines the relevant signaling pathways, detailed experimental protocols, and data interpretation necessary for the accurate assessment of this inhibitor's potency.

Introduction

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1] In conditions such as type 2 diabetes, elevated hepatic glucose production contributes significantly to hyperglycemia. Inhibition of liver glycogen phosphorylase (lGP) is therefore a promising therapeutic strategy to control blood glucose levels.[2][3] Glycogen Phosphorylase-IN-1 has emerged as a potent inhibitor of human liver glycogen phosphorylase (hlGPa), making the precise determination of its IC50 value essential for its development as a potential therapeutic agent.[4]

Quantitative Data Summary

The inhibitory potency of this compound is summarized in the table below. This data is crucial for comparing its efficacy with other inhibitors and for understanding its therapeutic potential.

| Parameter | Target | Value | Conditions |

| IC50 | Human Liver Glycogen Phosphorylase a (hlGPa) | 53 nM | --- |

| IC50 | Glucagon-induced glycogenolysis in rat primary hepatocytes | 380 nM | 30 min incubation at 37°C, pH 7.4 |

Signaling Pathway

Glycogenolysis is tightly regulated by a complex signaling cascade. The following diagram illustrates the central role of glycogen phosphorylase in this pathway and the mechanism of its activation, which is the target of inhibitors like this compound.

Experimental Protocols

The determination of the IC50 value for this compound is typically performed using a colorimetric in vitro enzyme inhibition assay. The following protocol is a detailed methodology adapted from optimized procedures for similar inhibitors.[5][6]

Materials and Reagents

-

Rabbit muscle Glycogen Phosphorylase a (GPa)

-

This compound

-

HEPES buffer (50 mM, pH 7.2)

-

Potassium chloride (KCl)

-

Magnesium chloride (MgCl2)

-

Glucose-1-phosphate (G1P)

-

Glycogen

-

Dimethyl sulfoxide (B87167) (DMSO)

-

BIOMOL® Green reagent (for phosphate (B84403) detection)

-

96-well microplates

-

Microplate reader

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for determining the IC50 value.

Step-by-Step Procedure

-

Enzyme and Inhibitor Preparation:

-

Prepare a solution of rabbit muscle GPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).[6]

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Enzyme-Inhibitor Incubation:

-

Enzymatic Reaction:

-

Detection:

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Logical Relationship for Data Interpretation

The relationship between inhibitor concentration and enzyme activity is fundamental to understanding the potency of this compound.

Conclusion

The accurate determination of the IC50 value of this compound is a critical step in its evaluation as a potential therapeutic agent for type 2 diabetes. The methodologies outlined in this guide, from understanding the underlying signaling pathways to the detailed execution of the in vitro inhibition assay, provide a comprehensive framework for researchers. Adherence to optimized protocols and careful data analysis are paramount for obtaining reliable and reproducible results, which are essential for advancing the development of novel glycogen phosphorylase inhibitors.

References

- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]

- 5. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Effects of Glycogen Phosphorylase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen (B147801) phosphorylase (GP) is a critical enzyme in the regulation of glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition presents a promising therapeutic strategy for managing type 2 diabetes and other metabolic disorders. Glycogen phosphorylase-IN-1 (also known as Compound 42) is a potent inhibitor of human liver glycogen phosphorylase (hlGPa). This technical guide provides an in-depth overview of the cellular effects of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its function. The guide also visualizes the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Glycogen Phosphorylase and its Inhibition

Glycogen phosphorylase (EC 2.4.1.1) is a key enzyme that facilitates the breakdown of glycogen into glucose-1-phosphate, thereby releasing glucose into the bloodstream to maintain energy balance.[1] In mammals, GP exists in three main isoforms: liver (PYGL), muscle (PYGM), and brain (PYGB).[2] The liver isoform plays a crucial role in maintaining blood glucose levels, making it a primary target for the treatment of type 2 diabetes.[3]

GP is regulated by both allosteric effectors and reversible phosphorylation.[4] The enzyme exists in a less active, dephosphorylated 'b' form and a more active, phosphorylated 'a' form.[5] Hormones like glucagon (B607659) and epinephrine (B1671497) trigger a signaling cascade that leads to the phosphorylation and activation of GP, stimulating glycogenolysis.[6]

This compound is an acyl urea-based inhibitor that targets the allosteric indole (B1671886) site of human liver glycogen phosphorylase a (hlGPa), leading to the inhibition of its enzymatic activity.[1]

Quantitative Data on the Inhibitory Effects of this compound and Related Compounds

The inhibitory potency of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (nM) | Reference |

| Human Liver Glycogen Phosphorylase a (hlGPa) | Enzyme Activity Assay | 53 | [1] |

| Hepatocyte Glycogen-Derived Glucose Production | Cellular Assay in Rat Primary Hepatocytes | 380 | [1] |

Table 2: Isoform Selectivity of a Related Indole Derivative (Compound 1)

| Glycogen Phosphorylase Isoform | IC50 (nM) | Reference |

| Brain (PYGB) | 90.27 | [7] |

| Muscle (PYGM) | 144.21 | [7] |

| Liver (PYGL) | 1537.5 | [7] |

Note: The data in Table 2 is for a related compound and may not directly reflect the isoform selectivity of this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its cellular effects by directly inhibiting the enzymatic activity of glycogen phosphorylase a, thereby blocking the breakdown of glycogen. This action is particularly relevant in the context of hormonal signaling that promotes glycogenolysis, such as the glucagon pathway in hepatocytes.

Glucagon Signaling Pathway and the Point of Inhibition

Glucagon, released in response to low blood glucose, binds to its G-protein coupled receptor (GPCR) on the surface of hepatocytes. This initiates a signaling cascade that ultimately activates glycogen phosphorylase. This compound acts downstream in this pathway, directly on the activated enzyme.

Potential Off-Target Effects on Glycogen Synthase

The regulation of glycogen metabolism is a tightly controlled balance between glycogenolysis (breakdown) and glycogenesis (synthesis). The key enzyme in glycogenesis is glycogen synthase. Some inhibitors of glycogen phosphorylase have been shown to indirectly affect glycogen synthase activity. For instance, the dephosphorylation and inactivation of glycogen phosphorylase a by protein phosphatase 1 (PP1) can lead to the dephosphorylation and activation of glycogen synthase. Certain inhibitors that promote the inactive state of GP can enhance this effect.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular effects of this compound.

In Vitro Glycogen Phosphorylase Activity Assay (Colorimetric)

This assay measures the activity of GP by quantifying the amount of inorganic phosphate (B84403) released from glucose-1-phosphate during the glycogen synthesis reaction.[9]

Materials:

-

Purified recombinant human liver glycogen phosphorylase a (hlGPa)

-

This compound

-

HEPES buffer (50 mM, pH 7.2)

-

Potassium chloride (KCl, 100 mM)

-

Magnesium chloride (MgCl₂, 2.5 mM)

-

Glucose-1-phosphate (0.25 mM)

-

Glycogen (0.25 mg/mL)

-

DMSO

-

BIOMOL® Green reagent

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Prepare a solution of hlGPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).

-

Add 50 µL of the enzyme solution to the wells of a 96-well plate.

-

Prepare serial dilutions of this compound in DMSO. Add 10 µL of the inhibitor solutions (or DMSO as a vehicle control) to the wells containing the enzyme.

-

Incubate the plate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 45 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction and detect the released inorganic phosphate by adding 130 µL of BIOMOL® Green reagent to each well.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The role of glycogen phosphorylase in glycogen biogenesis in skeletal muscle after exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycogen phosphorylase as a molecular target for type 2 diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Characterisation of Glycogen Phosphorylase as a Potential Molecular Target for Novel Anti-Glioblastoma therapy - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Glycogen Phosphorylase-IN-1 in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Glycogen (B147801) phosphorylase-IN-1, a potent inhibitor of human liver glycogen phosphorylase. The document outlines its mechanism of action, its impact on glucose metabolism, and detailed experimental protocols for its evaluation. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction to Glycogen Phosphorylase and its Role in Glucose Homeostasis

Glycogen phosphorylase (GP) is a critical enzyme in the regulation of blood glucose levels. It catalyzes the rate-limiting step in glycogenolysis, the process of breaking down stored glycogen into glucose-1-phosphate.[1] This process is particularly important in the liver, which is responsible for maintaining glucose homeostasis in the body. In type 2 diabetes, hepatic glucose production is often elevated, contributing to hyperglycemia.[2] Therefore, inhibiting liver glycogen phosphorylase is a promising therapeutic strategy for the management of this condition.[2][3]

Glycogen phosphorylase exists in two main forms: the generally inactive phosphorylase b and the active phosphorylase a, which is formed by phosphorylation.[1] The activity of these forms is further regulated by allosteric effectors.[1]

Glycogen Phosphorylase-IN-1: A Potent Inhibitor

This compound, also identified as compound 42 in some literature, is a selective inhibitor of human liver glycogen phosphorylase a (hlGPa).[3][4] Its inhibitory action leads to a reduction in the breakdown of glycogen, thereby decreasing hepatic glucose output.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) |

| Human Liver Glycogen Phosphorylase a (hlGPa) | 53 |

| Hepatocyte Glycogen-Derived Glucose Production | 380 |

Table 1: IC50 values of this compound. Data sourced from MedchemExpress.[4]

Mechanism of Action and Signaling Pathway

This compound exerts its effect by directly inhibiting the enzymatic activity of glycogen phosphorylase a. This inhibition occurs within the broader context of hormonal regulation of glucose metabolism, primarily influenced by glucagon (B607659).

Glucagon-Stimulated Glycogenolysis Signaling Pathway

Glucagon, a hormone released in response to low blood glucose, stimulates glycogenolysis in the liver through a well-defined signaling cascade. The following diagram illustrates this pathway and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Enzyme Inhibition Assay for IC50 Determination

This protocol is adapted from established methods for determining the inhibition of human liver glycogen phosphorylase a.[2]

Objective: To determine the IC50 value of this compound against purified human liver glycogen phosphorylase a (hlGPa).

Materials:

-

Purified human liver glycogen phosphorylase a (hlGPa)

-

This compound

-

Glucose-1-phosphate

-

Glycogen

-

HEPES buffer (50 mM, pH 7.2)

-

Potassium chloride (KCl, 100 mM)

-

Magnesium chloride (MgCl2, 2.5 mM)

-

Malachite green/ammonium molybdate (B1676688) reagent

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 85 ng of hlGPa to each well.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

The final assay volume is 100 µL, containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.5 mM glucose-1-phosphate, and 1 mg/ml glycogen.[2]

-

Initiate the reaction by adding the substrate mixture (glucose-1-phosphate and glycogen).

-

Incubate the plate at 22°C for 20 minutes.

-

Stop the reaction and measure the released inorganic phosphate (B84403) by adding 150 µL of malachite green/ammonium molybdate reagent.[2]

-

Read the absorbance at 620 nm.

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram:

In Vivo Glucagon Challenge in Wistar Rats

This protocol is based on established methods for evaluating the in vivo efficacy of glycogen phosphorylase inhibitors.[5][6]

Objective: To assess the ability of this compound to ameliorate glucagon-stimulated hyperglycemia in a rat model.

Animals: Male Wistar rats.

Materials:

-

This compound

-

Glucagon

-

Vehicle for drug administration

-

Glucometer and test strips

Procedure:

-

Fast the rats overnight.

-

Administer this compound (e.g., 5 mg/kg, intravenously) or vehicle to the respective groups.[4]

-

After a set pre-treatment time, administer a subcutaneous injection of glucagon.

-

Measure blood glucose levels from tail vein blood samples at baseline (pre-glucagon) and at various time points post-glucagon administration (e.g., 10, 20, 30, 60, 90, and 120 minutes).[6]

-

Plot the blood glucose levels over time for both the treated and vehicle control groups.

-

Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the groups to determine the efficacy of the inhibitor.

Experimental Workflow Diagram:

Conclusion

This compound is a potent and specific inhibitor of human liver glycogen phosphorylase with demonstrated efficacy in reducing hepatocyte glucose production. Its mechanism of action directly targets a key enzyme in the pathway of hepatic glucose output, making it a valuable tool for research into glucose homeostasis and a potential lead compound for the development of novel anti-diabetic therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and similar compounds.

References

- 1. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyl ureas as human liver glycogen phosphorylase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Glucagon challenge in the rat: a robust method for the in vivo assessment of Glycogen phosphorlyase inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glycogen Phosphorylase-IN-1 in Glycogenolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogenolysis, the metabolic breakdown of glycogen (B147801) into glucose, is a critical process for maintaining glucose homeostasis. The rate-limiting enzyme in this pathway, glycogen phosphorylase (GP), represents a key therapeutic target for metabolic disorders such as type 2 diabetes. Glycogen Phosphorylase-IN-1 (GP-IN-1), a potent and selective inhibitor of the human liver isoform of glycogen phosphorylase (hlGPa), has emerged as a significant tool for studying the intricacies of glycogen metabolism and as a promising scaffold for drug development. This technical guide provides an in-depth analysis of the role of GP-IN-1 in glycogenolysis, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and the broader signaling context.

Introduction to Glycogenolysis and Glycogen Phosphorylase

Glycogenolysis is the process by which glycogen, the primary storage form of glucose in animals, is converted into glucose-1-phosphate. This metabolic pathway is essential for providing a rapid source of glucose to the bloodstream, particularly between meals and during periods of exercise. The key enzyme regulating this process is glycogen phosphorylase (GP), which catalyzes the phosphorolytic cleavage of α-1,4 glycosidic bonds in glycogen.[1][2][3]

GP exists in two main forms: the generally inactive, dephosphorylated state (GPb) and the active, phosphorylated state (GPa).[4][5] The transition between these two forms is tightly regulated by a complex interplay of hormonal signals and allosteric effectors. Hormones such as glucagon (B607659) and epinephrine (B1671497) trigger a signaling cascade that leads to the phosphorylation and activation of GP, thereby stimulating glycogenolysis.[6][7][8] Conversely, insulin (B600854) promotes the dephosphorylation and inactivation of GP.[6] Allosteric regulators, including AMP (activator) and ATP and glucose-6-phosphate (inhibitors), further fine-tune the activity of GP to meet the cell's immediate energy needs.[9][10]

Given its central role in hepatic glucose production, inhibiting glycogen phosphorylase is a validated strategy for controlling hyperglycemia in type 2 diabetes.[11] Small molecule inhibitors, such as this compound, are therefore of significant interest to the scientific and pharmaceutical communities.

This compound: A Potent Allosteric Inhibitor

This compound (also known as Compound 42) is a potent inhibitor of human liver glycogen phosphorylase a (hlGPa).[12] It acts as an allosteric inhibitor, binding to a site distinct from the active site and stabilizing the inactive T-state conformation of the enzyme.[6][13] This mode of action prevents the conformational changes necessary for substrate binding and catalysis, thereby inhibiting glycogen breakdown.[10]

Quantitative Efficacy of this compound

The inhibitory potency of GP-IN-1 has been quantified through various in vitro and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Target/System | Value | Reference |

| IC50 | Human Liver Glycogen Phosphorylase a (hlGPa) | 53 nM | [12] |

| IC50 | Hepatocyte Glycogen-Derived Glucose Production | 380 nM | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of GP-IN-1 and its effects on glycogenolysis. These protocols are based on established methods for characterizing glycogen phosphorylase inhibitors.

In Vitro Glycogen Phosphorylase Activity Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against glycogen phosphorylase. The protocol is adapted from established colorimetric methods that measure the release of inorganic phosphate (B84403) during the synthesis of glycogen from glucose-1-phosphate, the reverse of the physiological reaction.[14][15]

Materials:

-

Human Liver Glycogen Phosphorylase a (hlGPa)

-

This compound (or other test compounds)

-

HEPES buffer (50 mM, pH 7.2)

-

Potassium chloride (KCl, 100 mM)

-

Magnesium chloride (MgCl2, 2.5 mM)

-

Glucose-1-phosphate (G1P)

-

Glycogen

-

BIOMOL® Green reagent (for phosphate detection)

-

96-well microplates

-

Plate reader

Procedure:

-

Enzyme Preparation: Prepare a solution of hlGPa in HEPES buffer to the desired final concentration (e.g., 0.38 U/mL).[14]

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Incubation: In a 96-well plate, add the hlGPa solution to each well. Then, add the serially diluted GP-IN-1 or vehicle control (DMSO) to the respective wells. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[14]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a substrate solution containing HEPES buffer, KCl, MgCl2, glucose-1-phosphate (e.g., 0.25 mM), and glycogen (e.g., 0.25 mg/mL).[14]

-

Reaction Progression: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[15]

-

Phosphate Detection: Stop the reaction and quantify the amount of inorganic phosphate released by adding BIOMOL® Green reagent.[15]

-

Data Analysis: Measure the absorbance at 620 nm using a plate reader. Calculate the percentage of inhibition for each concentration of GP-IN-1 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Glycogenolysis Assay in Primary Hepatocytes

This assay measures the ability of an inhibitor to suppress glucagon-stimulated glycogenolysis in primary hepatocytes.

Materials:

-

Isolated primary rat or human hepatocytes

-

Culture medium (e.g., William's Medium E)

-

Glucagon

-

This compound

-

Glycogen assay kit

Procedure:

-

Cell Culture: Plate primary hepatocytes in collagen-coated plates and allow them to attach.

-

Compound Treatment: Pre-incubate the hepatocytes with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).[12]

-

Stimulation: Stimulate glycogenolysis by adding glucagon (e.g., 10 nM) to the culture medium.

-

Incubation: Incubate the cells for a defined period (e.g., 60-120 minutes) to allow for glycogen breakdown.

-

Cell Lysis and Glycogen Measurement: Lyse the cells and measure the remaining glycogen content using a commercial glycogen assay kit.

-

Data Analysis: Calculate the percentage of inhibition of glucagon-stimulated glycogenolysis for each concentration of GP-IN-1. Determine the IC50 value from the dose-response curve.

In Vivo Efficacy in a Rat Model of Hyperglycemia

This protocol outlines a general procedure to assess the in vivo efficacy of a glycogen phosphorylase inhibitor in a glucagon challenge model in rats.

Materials:

-

Wistar rats

-

This compound

-

Vehicle solution

-

Glucagon

-

Blood glucose monitoring system

Procedure:

-

Animal Acclimatization: Acclimate the rats to the experimental conditions.

-

Fasting: Fast the animals overnight to deplete glycogen stores.

-

Compound Administration: Administer this compound (e.g., 5 mg/kg, intravenously) or vehicle to the rats.[12]

-

Baseline Blood Glucose: Measure baseline blood glucose levels.

-

Glucagon Challenge: After a set period following compound administration, induce hyperglycemia by administering glucagon.

-

Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals for a specified duration.

-

Data Analysis: Compare the blood glucose profiles of the GP-IN-1-treated group with the vehicle-treated group to determine the effect of the inhibitor on glucagon-induced hyperglycemia.

Signaling Pathways and Mechanism of Action

The inhibitory effect of this compound on glycogenolysis is best understood within the context of the broader signaling pathways that regulate this process.

Hormonal Regulation of Glycogenolysis

Glucagon and epinephrine are the primary hormones that stimulate glycogenolysis. Their signaling cascades converge on the activation of glycogen phosphorylase.

Allosteric Inhibition by this compound

GP-IN-1 exerts its effect by binding to an allosteric site on glycogen phosphorylase, which is distinct from the catalytic site. This binding event stabilizes the enzyme in its inactive T-state conformation. This prevents the conformational shift to the active R-state, which is necessary for substrate binding and catalytic activity.

References

- 1. Structural changes induced in glycogen phosphorylase b by the binding of glucose and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucose-6-phosphatase overexpression lowers glucose 6-phosphate and inhibits glycogen synthesis and glycolysis in hepatocytes without affecting glucokinase translocation. Evidence against feedback inhibition of glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. Crystal structure of rabbit muscle glycogen phosphorylase a in complex with a potential hypoglycaemic drug at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycogen phosphorylase revisited: extending the resolution of the R- and T-state structures of the free enzyme and in complex with allosteric activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. Glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Modeling aided design of potent glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucose 6-phosphate regulates hepatic glycogenolysis through inactivation of phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Glycogen Phosphorylase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen (B147801) phosphorylase (GP) is a critical enzyme in the regulation of glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen to glucose-1-phosphate.[1] In disease states such as type 2 diabetes, excessive hepatic glycogenolysis contributes to hyperglycemia. Glycogen phosphorylase-IN-1 is a potent inhibitor of human liver glycogen phosphorylase (hlGPa) and has shown potential in reducing hepatic glucose output, making it a valuable tool for research and a potential therapeutic agent. These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both enzymatic and cell-based assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay System |

| IC₅₀ | 53 nM | Human Liver Glycogen Phosphorylase a (hlGPa) |

| IC₅₀ | 380 nM | Glucagon-stimulated glycogenolysis in rat primary hepatocytes |

Table 1: Summary of in vitro efficacy of this compound.

Signaling Pathway

Glycogen phosphorylase is regulated by a complex signaling cascade initiated by hormones such as glucagon (B607659) and epinephrine. The binding of these hormones to their respective G-protein coupled receptors (GPCRs) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] cAMP then activates protein kinase A (PKA), which in turn phosphorylates and activates phosphorylase kinase.[2] Phosphorylase kinase subsequently phosphorylates and activates glycogen phosphorylase b to its active form, glycogen phosphorylase a, initiating glycogenolysis.[1][2] this compound exerts its effect by directly inhibiting the activity of glycogen phosphorylase a.

Caption: Signaling pathway of glucagon-stimulated glycogenolysis and the inhibitory action of this compound.

Experimental Protocols

In Vitro Glycogen Phosphorylase Inhibition Assay

This protocol describes a colorimetric method to determine the IC₅₀ value of this compound by measuring the amount of inorganic phosphate (B84403) released during the glycogen synthesis reaction.

Materials:

-

Human Liver Glycogen Phosphorylase a (hlGPa)

-

This compound

-

HEPES buffer (50 mM, pH 7.2)

-

Potassium chloride (KCl)

-

Magnesium chloride (MgCl₂)

-

Glucose-1-phosphate

-

Glycogen

-

Malachite Green reagent

-

Ammonium molybdate

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, and 2.5 mM MgCl₂.

-

Prepare substrate solution containing glucose-1-phosphate and glycogen in the reaction buffer. Optimal concentrations should be determined, but starting points of 0.25 mM glucose-1-phosphate and 0.25 mg/mL glycogen can be used.[3]

-

Prepare the Malachite Green detection reagent according to the manufacturer's instructions.

-

-

Assay Protocol:

-

Add 5 µL of varying concentrations of this compound (or DMSO for control) to the wells of a 96-well plate.

-

Add 45 µL of hlGPa solution (e.g., 0.38 U/mL) in reaction buffer to each well.[3]

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of Malachite Green reagent to each well.

-

Allow color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Hepatocyte Glycogenolysis Assay